ethyl (3-{(Z)-[1-(4-chlorophenyl)-2-hydroxy-4,6-dioxo-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetate
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Overview
Description
ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that includes an indole ring, a diazinane ring, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multiple steps, including the formation of the indole ring and the subsequent attachment of the diazinane and chlorophenyl groups. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring
Chemical Reactions Analysis
ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the diazinane ring to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Properties
Molecular Formula |
C23H18ClN3O5 |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
ethyl 2-[3-[(Z)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C23H18ClN3O5/c1-2-32-20(28)13-26-12-14(17-5-3-4-6-19(17)26)11-18-21(29)25-23(31)27(22(18)30)16-9-7-15(24)8-10-16/h3-12H,2,13H2,1H3,(H,25,29,31)/b18-11- |
InChI Key |
NKAZYRKOIUBXMQ-WQRHYEAKSA-N |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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